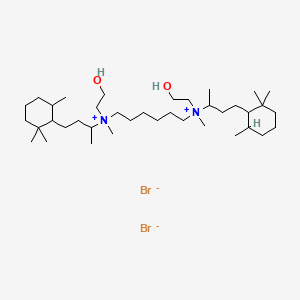
Strontium;2,3-dihydroxybutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Strontium;2,3-dihydroxybutanedioate, also known as strontium tartrate, is a chemical compound that consists of strontium ions and 2,3-dihydroxybutanedioate ions. The 2,3-dihydroxybutanedioate ion is derived from tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. Strontium tartrate is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
Strontium tartrate can be synthesized through a reaction between strontium salts and tartaric acid. One common method involves mixing strontium nitrate (Sr(NO₃)₂) with tartaric acid (C₄H₆O₆) in an aqueous solution. The reaction proceeds as follows:
Sr(NO3)2+C4H6O6→Sr(C4H4O6)+2HNO3
The resulting strontium tartrate precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods
In industrial settings, strontium tartrate is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and filtration systems helps in the efficient production of strontium tartrate.
化学反応の分析
Types of Reactions
Strontium tartrate undergoes various chemical reactions, including:
Oxidation: Strontium tartrate can be oxidized to form strontium carbonate and carbon dioxide.
Reduction: It can be reduced to form strontium and other organic compounds.
Substitution: Strontium ions in the compound can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reactions with other metal salts can lead to the substitution of strontium ions.
Major Products Formed
Oxidation: Strontium carbonate (SrCO₃) and carbon dioxide (CO₂).
Reduction: Strontium metal and various organic compounds.
Substitution: Compounds with different metal ions replacing strontium.
科学的研究の応用
Strontium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for other strontium compounds.
Biology: Studied for its role in biological systems, particularly in bone metabolism.
Medicine: Investigated for its potential use in treating osteoporosis and other bone-related conditions.
Industry: Used in the production of ceramics, glass, and other materials.
作用機序
The mechanism of action of strontium tartrate involves its interaction with biological systems, particularly bone tissue. Strontium ions are known to promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in increasing bone density and strength, making it a potential treatment for osteoporosis.
類似化合物との比較
Similar Compounds
Calcium tartrate: Similar in structure but contains calcium ions instead of strontium.
Magnesium tartrate: Contains magnesium ions and has similar applications in biology and medicine.
Uniqueness
Strontium tartrate is unique due to its specific interaction with bone tissue, making it particularly effective in promoting bone health. Its dual action on osteoblasts and osteoclasts sets it apart from other similar compounds.
特性
分子式 |
C4H4O6Sr |
|---|---|
分子量 |
235.69 g/mol |
IUPAC名 |
strontium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Sr/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChIキー |
IUMOPUXDPFMEMV-UHFFFAOYSA-L |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sr+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)
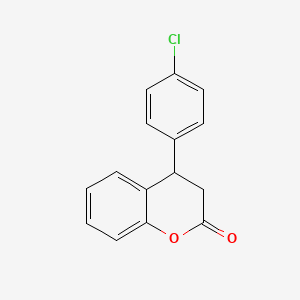

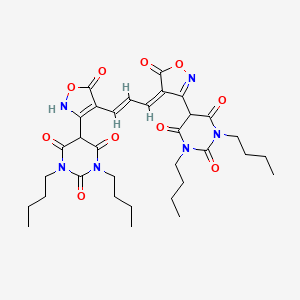

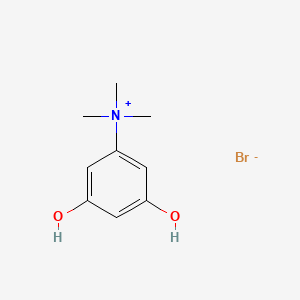

![Benzenesulfonic acid, 4-[bis(phenylmethyl)amino]-](/img/structure/B13787833.png)

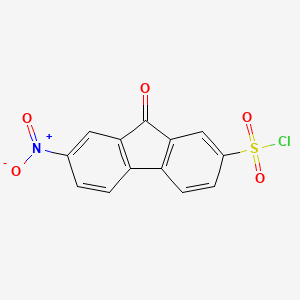
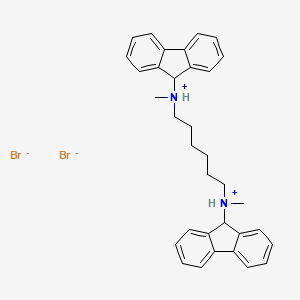
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
![Ethyl-2-[5-(4-nitrophenyl)]-furoyl-acetate](/img/structure/B13787870.png)
